1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene
Description
1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine, ethoxy, two fluorine atoms, and a methyl group. Its molecular formula is C₉H₈ClF₂O, with a molecular weight of 214.61 g/mol. The substituents are positioned at the 1-, 2-, 3-, 4-, and 5-positions of the benzene ring, creating a sterically and electronically distinct structure. The ethoxy group (-OCH₂CH₃) enhances solubility in organic solvents, while the halogens (Cl, F) contribute to stability and resistance to metabolic degradation.
Properties
IUPAC Name |
1-chloro-4-ethoxy-3,5-difluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-3-13-9-7(11)4-6(10)5(2)8(9)12/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXHDLXJPQGHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1F)Cl)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene can be synthesized through a multi-step process involving the substitution reactions on a benzene ring. The typical synthetic route involves:
Nitration: of benzene to introduce nitro groups.
Reduction: of nitro groups to amines.
Diazotization: of amines followed by to introduce chlorine.
Ethoxylation: to introduce the ethoxy group.
Fluorination: to introduce the difluoro groups.
Alkylation: to introduce the methyl group.
Industrial Production Methods: Industrial production of 1-chloro-4-ethoxy-3,5-difluoro-2-methylbenzene typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and pressure regulation are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine, ethoxy, and difluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of halogens or the conversion of ethoxy groups to alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium ethoxide, potassium fluoride, and alkyl halides are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products with different functional groups replacing the original substituents.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or dehalogenated compounds.
Scientific Research Applications
1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-ethoxy-3,5-difluoro-2-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the nature of the substituents and their ability to participate in chemical reactions. For example, the chlorine and fluorine atoms can form strong bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Key Differences: Diflufenican incorporates a pyridine ring and a trifluoromethyl (-CF₃) group, absent in the target compound. The trifluoromethyl group is a strong electron-withdrawing moiety, enhancing herbicidal activity by disrupting carotenoid biosynthesis. In contrast, the ethoxy group in 1-chloro-4-ethoxy-3,5-difluoro-2-methylbenzene is electron-donating, which may reduce electrophilic reactivity but improve solubility .
- Biological Impact : Diflufenican’s pyridine-carboxamide structure enables specific enzyme inhibition, whereas the target compound’s lack of a heterocyclic backbone suggests a different mode of action (e.g., membrane disruption or auxin mimicry).
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
- Key Differences: Sulfentrazone features a triazolone ring and sulfonamide group, contributing to its protoporphyrinogen oxidase (PPO) inhibition. However, both compounds share halogenated aromatic systems, which confer environmental persistence .
- Substituent Effects : The 3,5-difluoro substitution in the target compound may reduce steric hindrance compared to sulfentrazone’s dichloro and triazolone substituents, altering binding affinities.
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
- Key Similarities : Both compounds contain ethoxy-related groups (ethoxy in the target vs. ethoxymethoxy in etobenzanid). These groups enhance solubility and modulate pharmacokinetics.
- Functional Divergence: Etobenzanid’s benzamide structure enables auxin-like herbicidal activity, while the target compound’s lack of an amide bond suggests alternative mechanisms, such as non-polar interactions with biological targets .
Physicochemical Properties (Hypothetical Comparison)
| Property | 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene | Diflufenican | Sulfentrazone |
|---|---|---|---|
| Molecular Weight | 214.61 g/mol | 394.26 g/mol | 387.19 g/mol |
| Halogen Substituents | Cl, F (×2) | F (×2), CF₃ | Cl (×2), F, CF₂ |
| Solubility | Moderate (ethoxy group) | Low (CF₃ dominance) | Low (sulfonamide group) |
| Lipophilicity (LogP) | ~3.5 (methyl enhances) | ~4.2 (pyridine ring) | ~3.8 (triazolone) |
Biological Activity
1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene is an organic compound characterized by its unique structure, which includes chlorine, fluorine, and ethoxy groups attached to a benzene ring. Its molecular formula is C10H10ClF2O, with a molecular weight of approximately 194.63 g/mol. The compound's structural arrangement significantly influences its chemical properties and potential biological activities, making it a subject of interest for various scientific studies.
Chemical Structure
The compound features:
- Chloro substituent at the para position relative to the ethoxy group.
- Fluorine atoms located at the meta positions relative to the methyl group.
This specific arrangement can affect the compound's reactivity and selectivity toward biological targets, which is crucial for its applications in drug development and other fields.
Biological Activity Overview
The biological activity of 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene has been explored in several studies, focusing on its interactions with biological receptors and enzymes. The presence of halogens in its structure suggests potential antimicrobial and anticancer properties.
The compound may exert its biological effects through:
- Inhibition of key enzymes : Similar compounds have shown inhibitory activities towards kinases such as c-Met and VEGFR-2, which are involved in cell growth and survival pathways.
- Binding affinity : Interaction studies indicate that the compound may bind effectively to specific biological receptors, influencing cellular signaling pathways.
Research Findings
Recent studies have highlighted various aspects of the biological activity of 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene:
-
Antimicrobial Activity :
- The compound exhibits moderate antibacterial activity against Gram-positive bacteria. For example, it has shown effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM .
- It also demonstrates potential antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species .
-
Cytotoxic Effects :
- Preliminary cytotoxicity assays suggest that the compound may possess selective toxicity towards certain cancer cell lines, although further studies are needed to quantify these effects accurately.
-
Structure-Activity Relationship (SAR) :
- Comparative analysis with structurally similar compounds reveals that variations in halogenation patterns significantly impact biological activity. For instance, compounds with different substitution patterns exhibit varied binding affinities and inhibitory effects on target enzymes.
Case Studies
Several case studies have been conducted to assess the biological efficacy of 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene:
Q & A
Q. What are the common synthetic routes for 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene, and how can researchers optimize reaction conditions for higher yields?
- Methodological Answer : The compound is typically synthesized via sequential halogenation and alkoxylation. For example, nucleophilic substitution of a chloro group with ethoxy under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a key step . Optimization involves adjusting reaction time, temperature, and catalyst loading. Monitoring intermediates via TLC or HPLC ensures reaction progression. Purity can be enhanced using column chromatography with hexane/ethyl acetate gradients .
Q. What spectroscopic techniques are most effective for characterizing the structure of 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., ethoxy group at δ ~1.3 ppm for CH₃ and δ ~4.0 ppm for OCH₂). ¹⁹F NMR resolves fluorine environments .
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation, R factor < 0.08) confirms molecular geometry and packing .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 236.05) .
Q. How should researchers handle and store 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene to ensure stability and safety during experiments?
- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ethoxy group . Use PPE (gloves, goggles) and work in a fume hood due to potential volatility and halogenated byproducts. Degradation products can be monitored via periodic GC-MS analysis .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity of 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitution reactions. Fukui indices identify electrophilic/nucleophilic sites, guiding functionalization at the 2-methyl or 4-ethoxy positions . Molecular docking studies predict binding affinities for biological targets (e.g., enzymes in antimicrobial assays) .
Q. What strategies can resolve contradictions in reported biological activity data for halogenated benzene derivatives like 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line sensitivity, concentration ranges). Standardize protocols using controls like ciprofloxacin (antimicrobial) or doxorubicin (anticancer). Replicate studies under identical conditions and validate via dose-response curves (IC₅₀/EC₅₀ comparisons) .
Q. In cross-coupling reactions, how does the electronic influence of substituents affect the reactivity of 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene?
- Methodological Answer : The electron-withdrawing chloro and fluoro groups activate the benzene ring for Suzuki-Miyaura coupling at the 1-position. Steric hindrance from the 2-methyl group may slow transmetalation; using bulky ligands (e.g., SPhos) improves yield. Monitor reaction progress via ¹⁹F NMR to detect boron-fluorine interactions .
Q. What are the challenges in achieving enantioselective synthesis using 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene as a precursor?
- Methodological Answer : Asymmetric catalysis requires chiral catalysts (e.g., BINAP-Pd complexes) to direct stereochemistry at the ethoxy or methyl positions. Challenges include competing racemization and low catalyst turnover. Optimize solvent polarity (e.g., THF vs. toluene) and temperature (0–25°C) to enhance enantiomeric excess (ee), verified via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
